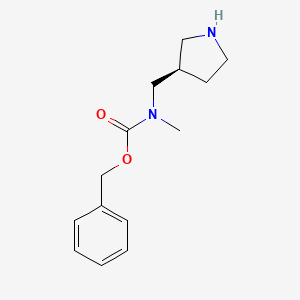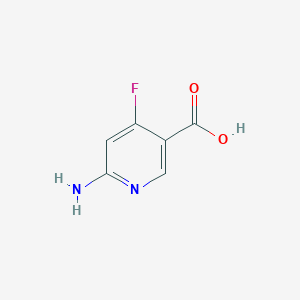![molecular formula C7H6ClN3O B12848896 (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a chloro substituent at the 6-position and a hydroxymethyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent to yield the triazole ring. The final step involves the reduction of the resulting compound to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical modifications makes it valuable in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazolopyridine derivatives, such as:
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
Uniqueness
What sets (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and hydroxymethyl groups allows for a wide range of chemical modifications, making it a highly versatile compound in various applications .
Propriétés
Formule moléculaire |
C7H6ClN3O |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-5-1-2-6-9-10-7(4-12)11(6)3-5/h1-3,12H,4H2 |
Clé InChI |
XYNYILIJXDTACH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN=C(N2C=C1Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)



![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)


![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)



